molecular formula C18H22N2O3S B5884209 N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide

N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide

Cat. No. B5884209
M. Wt: 346.4 g/mol
InChI Key: HWAWJXZLZMROQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide, also known as ISA, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This compound belongs to the class of sulfonamide compounds and has been extensively studied for its anti-inflammatory and anti-cancer properties.

Mechanism of Action

The exact mechanism of action of N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide is not fully understood. However, it is believed that this compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in various in vitro and in vivo studies. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in the development of various diseases such as cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide in lab experiments is its high solubility in water, which makes it easier to work with. This compound is also relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of using this compound is its low yield during the synthesis process, which can make it expensive to produce in large quantities.

Future Directions

There are several future directions for research on N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide. One area of interest is its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects. In addition, there is a need for more efficient and cost-effective methods for synthesizing this compound.

Synthesis Methods

The synthesis of N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide involves the reaction of 4-aminoacetophenone with 4-isobutylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. The yield of the synthesis is typically around 50-60%.

Scientific Research Applications

N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. This compound has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-[4-[[4-(2-methylpropyl)phenyl]sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13(2)12-15-4-10-18(11-5-15)24(22,23)20-17-8-6-16(7-9-17)19-14(3)21/h4-11,13,20H,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAWJXZLZMROQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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